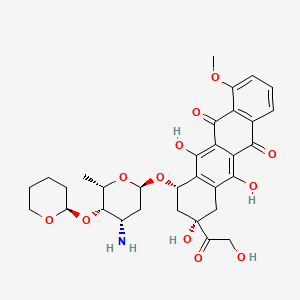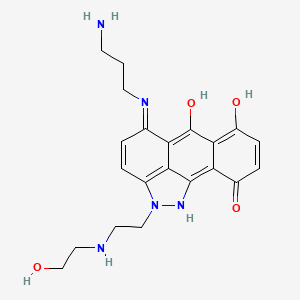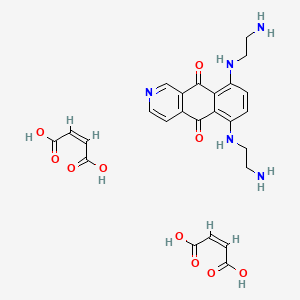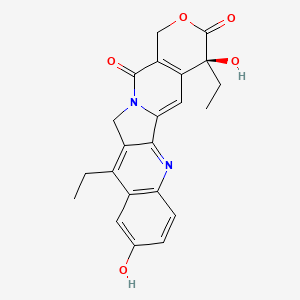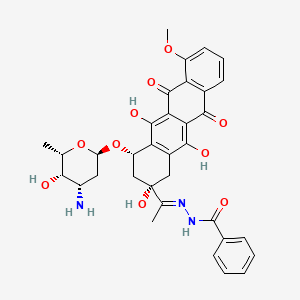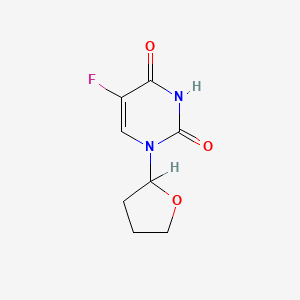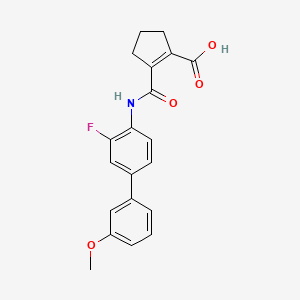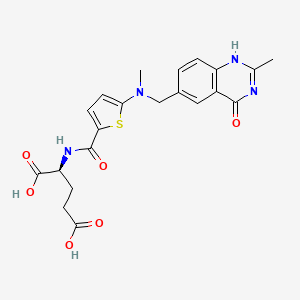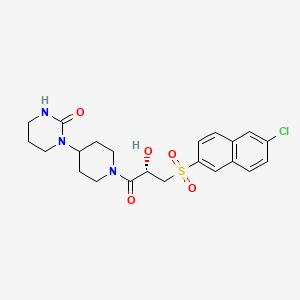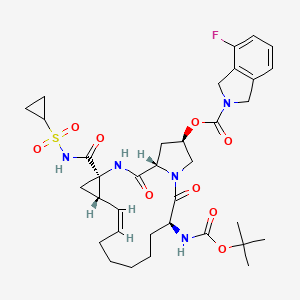
Danoprevir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danoprevir is an orally available, 15-membered macrocyclic peptidomimetic inhibitor of the nonstructural protein 3/4A (NS3/4A) protease of the hepatitis C virus. It contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties. This compound has shown favorable potency against multiple hepatitis C virus genotypes and key mutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Danoprevir involves multiple steps, including the formation of the macrocyclic core and the introduction of various functional groups. The key steps include:
Formation of the Macrocyclic Core: This involves cyclization reactions to form the 15-membered ring structure.
Introduction of Functional Groups: Acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties are introduced through specific reactions, including amidation and carbamation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and potency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the acylsulfonamide moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: Substitution reactions can take place at the fluoroisoindole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acylsulfonamide moiety can lead to sulfoxides or sulfones .
Scientific Research Applications
Danoprevir has been extensively studied for its antiviral properties, particularly against hepatitis C virus. Its applications include:
Chemistry: Used as a model compound for studying macrocyclic peptidomimetics and their interactions with proteases.
Biology: Investigated for its effects on viral replication and protease inhibition.
Medicine: Clinically evaluated for the treatment of hepatitis C virus infections, showing promising results in combination with other antiviral agents.
Mechanism of Action
Danoprevir exerts its effects by inhibiting the NS3/4A protease of the hepatitis C virus. This protease is essential for the viral replication process, as it cleaves the viral polyprotein into functional units. By binding to the active site of the protease, this compound prevents the cleavage of the polyprotein, thereby inhibiting viral replication. The molecular targets include the serine protease domain of NS3/4A, and the pathways involved are related to viral replication and protein processing .
Comparison with Similar Compounds
Danoprevir is part of a class of NS3/4A protease inhibitors, which includes other compounds such as:
Telaprevir: An acyclic ketoamide inhibitor that forms a reversible, covalent bond with the protease.
Boceprevir: Another first-generation protease inhibitor with a similar mechanism of action.
Simeprevir and Faldaprevir: Second-generation inhibitors that have shown improved antiviral responses compared to first-generation inhibitors.
Uniqueness of this compound: this compound is unique due to its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. This results in potent antiviral activity against multiple hepatitis C virus genotypes and key mutants .
Properties
Key on ui mechanism of action |
Danoprevir is a NS3/4A protease inhibitor. The HCV NS3/4A protease is an attractive drug target because of its potential involvement in viral replication and suppressive effects on host response to viral infection. Inhibitors of the HCV protease, such as Danoprevir, represent a promising new class of drugs for HCV. |
|---|---|
CAS No. |
850876-88-9 |
Molecular Formula |
C35H46FN5O9S |
Molecular Weight |
731.8 g/mol |
IUPAC Name |
[(4R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/t22?,23?,27?,28?,35-/m1/s1 |
InChI Key |
ZVTDLPBHTSMEJZ-AQUSEVDVSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |
Appearance |
Solid powder |
Key on ui other cas no. |
850876-88-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
danoprevir ITMN 191 ITMN-191 ITMN191 R 7227 R-7227 R7227 cpd RG 7227 RG-7227 RG7227 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
